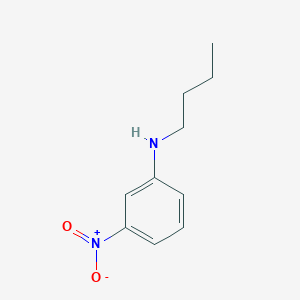

N-butyl-3-nitroaniline

Descripción

BenchChem offers high-quality N-butyl-3-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-3-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-butyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-7-11-9-5-4-6-10(8-9)12(13)14/h4-6,8,11H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSJFPOKRSIYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Synthetic Utility of N-Butyl-3-nitroaniline: A Technical Guide

Executive Summary & Structural Rationale

N-Butyl-3-nitroaniline (CAS: 98326-78-4) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and materials science. In drug development, the strategic incorporation of a butyl chain enhances the lipophilicity of the parent scaffold, improving membrane permeability and pharmacokinetic profiles. Concurrently, the meta-substituted nitro group serves as a powerful electron-withdrawing moiety that modulates the basicity and nucleophilicity of the amine, while also acting as a latent handle for downstream reduction to a primary amine.

As an application scientist, understanding the interplay between these structural features is critical for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows.

Physicochemical Profiling

Understanding the physical and chemical constants of N-butyl-3-nitroaniline is critical for reaction design, solvent selection, and purification chromatography. The following data synthesizes the core properties of the compound 1.

| Property | Value | Scientific Implication |

| CAS Number | 98326-78-4 | Unique identifier for procurement and literature search. |

| Molecular Formula | C10H14N2O2 | Dictates mass spectrometry (M+H)+ expected at m/z 195.1. |

| Molecular Weight | 194.23 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant). |

| Melting Point | 121–125 °C | Indicates a stable crystalline solid at room temperature, facilitating handling 1. |

| Boiling Point | 316.2 ± 25.0 °C (at 760 mmHg) | High boiling point necessitates non-distillative purification methods 1. |

| Density | 1.1 ± 0.1 g/cm³ | Standard density for nitroaromatics; useful for volumetric calculations 1. |

| Polarizability | 22.3 ± 0.5 × 10⁻²⁴ cm³ | Reflects the electron cloud distortion, impacting intermolecular dispersion forces 1. |

Mechanistic Insights: The Meta-Effect and Nucleophilicity

It is vital to understand why N-butyl-3-nitroaniline behaves the way it does in a reactor. Unlike ortho- or para-nitroanilines, where the amine's lone pair can directly delocalize into the nitro group via resonance, the meta-substitution prevents this direct conjugation. Consequently, the electron-withdrawing effect of the nitro group is purely inductive.

This means N-butyl-3-nitroaniline retains a higher degree of nucleophilicity compared to its para-isomer, allowing it to efficiently participate in SNAr (Nucleophilic Aromatic Substitution) or cross-coupling reactions without requiring excessive heating or ultra-strong bases.

Fig 1. Structural features dictating the physicochemical behavior of N-butyl-3-nitroaniline.

Experimental Workflows & Self-Validating Protocols

Protocol: Synthesis via Chemoselective Deprotection of Sulfonamides

Direct alkylation of primary anilines often leads to overalkylation (yielding tertiary amines). A highly controlled, self-validating approach involves the chemoselective deprotection of an N-butyl-N-(3-nitrophenyl)sulfonamide precursor under acidic conditions 2.

Causality & Design: Trifluoromethanesulfonic acid (TfOH) is chosen as a superacid because it selectively protonates the sulfonamide nitrogen. This protonation weakens the S-N bond, lowering the activation energy for cleavage without reducing the nitro group. The reaction is a self-validating system: the exact stoichiometry of the superacid controls the reaction limits, and the visual disappearance of the highly UV-active sulfonamide precursor on TLC directly correlates with the appearance of the lower-Rf secondary amine product.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, charge N-butyl-N-(3-nitrophenyl)-4-methylbenzenesulfonamide (136 mg, 0.39 mmol, 1.0 equiv) 2.

-

Acid Addition: Carefully add TfOH (0.055 mL, 0.62 mmol, 1.6 equiv) dropwise at 0 °C to control the initial exotherm [[2]]().

-

Thermal Activation: Heat the reaction mixture to 90 °C. The thermal energy is critical to overcome the robust steric and electronic stability of the sulfonamide linkage [[3]]().

-

Monitoring: Stir for 2–4 hours. Validate reaction progress via TLC (Silica gel, EtOAc:Petroleum Ether 1:10). The product (N-butyl-3-nitroaniline) will elute with an Rf distinct from the precursor.

-

Quenching & Extraction: Cool to room temperature. Quench carefully with saturated aqueous NaHCO3 until pH 8 is reached (neutralizing the superacid prevents product degradation). Extract with Dichloromethane (3 × 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify by flash column chromatography (SiO2, EtOAc:PE 1:10) to afford the pure product (yields typically >90%) [[2]]().

Fig 2. Chemoselective deprotection workflow for synthesizing N-butyl-3-nitroaniline.

Applications in Drug Development

The N-butyl-3-nitroaniline scaffold is frequently subjected to catalytic hydrogenation (e.g., using Pd/C and H2) to reduce the nitro group to a primary amine. This generates N-butyl-benzene-1,3-diamine, an asymmetric diamine that allows for orthogonal functionalization. Drug development professionals exploit this orthogonality to synthesize complex heterocyclic libraries, such as benzimidazoles or quinoxalines, which are ubiquitous in kinase inhibitors and GPCR antagonists.

References

-

Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

APPLICATION OF 1,2-OXAZETIDINES AND 1,5,2,6-DIOXAZOCINES IN SYNTHESIS Source: Vilnius University Center for Physical Sciences and Technology URL:[Link]

Sources

N-Butyl-3-Nitroaniline Synthesis: A Comprehensive Guide to Chemoselective N-Alkylation

Executive Summary

The synthesis of N-butyl-3-nitroaniline from 3-nitroaniline is a fundamental transformation in organic chemistry, frequently utilized in the development of dyes, agrochemicals, and pharmaceutical intermediates. Achieving high yields of the mono-alkylated product requires precise control over reaction kinetics to prevent over-alkylation. This whitepaper provides an in-depth, self-validating protocol for the chemoselective N-alkylation of 3-nitroaniline using 1-bromobutane, detailing the mechanistic causality behind reagent selection, process optimization, and isolation techniques.

Mechanistic Rationale & Reaction Design

The transformation is governed by bimolecular nucleophilic substitution (SN2) kinetics, where the primary amine acts as the nucleophile and 1-bromobutane serves as the electrophile. Designing an efficient system requires balancing nucleophilicity with strict chemoselectivity.

Nucleophilicity of 3-Nitroaniline

The position of the nitro group on the aromatic ring fundamentally dictates the reactivity of the amine. The nitro group at the meta position exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the amine nitrogen compared to unsubstituted aniline. However, unlike 2- or 4-nitroaniline, 3-nitroaniline does not suffer from direct resonance delocalization (-M effect) of the amine lone pair into the nitro group. Consequently, 3-nitroaniline retains sufficient nucleophilicity to undergo direct alkylation without requiring harsh conditions or prior deprotonation to an amide anion .

Solvent and Base Selection

To maximize the SN2 reaction rate, a polar aprotic solvent—specifically N,N-dimethylformamide (DMF)—is employed. DMF effectively solvates the cations of the basic scavenger while leaving the amine nucleophile relatively unsolvated ("naked") and highly reactive. Anhydrous potassium carbonate (K2CO3) is selected as the base. As a non-nucleophilic base, K2CO3 neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the 3-nitroaniline starting material, which would otherwise arrest the catalytic cycle .

Mitigating Over-Alkylation

The primary failure mode in this synthesis is the formation of the tertiary amine side-product, N,N-dibutyl-3-nitroaniline. Because the mono-alkylated product (N-butyl-3-nitroaniline) is structurally more electron-rich than the starting material (due to the electron-donating effect of the butyl chain), it is inherently more nucleophilic. To suppress this secondary SN2 attack, the protocol utilizes a strict stoichiometric ratio (1.05 equivalents of 1-bromobutane) and a dropwise addition strategy to maintain a low steady-state concentration of the electrophile .

Experimental Workflow & Self-Validating Protocol

The following methodology is designed as a self-validating system. In-process controls (IPCs) and specific purification steps (e.g., LiCl washing) are integrated to ensure data integrity and prevent false-positive yield calculations caused by solvent retention.

Workflow for the controlled N-alkylation of 3-nitroaniline to N-butyl-3-nitroaniline.

Step-by-Step Methodology

-

Preparation & Solvation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 3-nitroaniline (10.0 mmol, 1.38 g) and anhydrous K2CO3 (15.0 mmol, 2.07 g). Suspend the mixture in anhydrous DMF (25 mL). Stir at room temperature for 15 minutes to ensure uniform dispersion.

-

Electrophile Addition: Using a syringe pump or pressure-equalizing addition funnel, add 1-bromobutane (10.5 mmol, 1.44 g) dropwise over 30 minutes. Causality: Slow addition prevents localized high concentrations of the alkyl halide, effectively suppressing the formation of the di-alkylated side-product.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C using a thermostated oil bath.

-

In-Process Control (IPC): After 8 hours, sample 50 µL of the reaction mixture. Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting material (3-nitroaniline) will appear as a polar spot, while the mono-alkylated product will elute higher (less polar). If conversion is <95%, continue heating and monitor every 2 hours.

-

Quench and Extraction: Once complete, cool the mixture to room temperature. Pour the contents into a separatory funnel containing 100 mL of ice-cold deionized water to quench the reaction and precipitate organic components. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

-

Washing and Drying (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL). Causality: DMF is highly miscible with Ethyl Acetate; washing with aqueous LiCl is a proven technique to completely partition residual DMF into the aqueous phase, preventing artificially inflated crude yields. Follow with a brine wash (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO2, gradient elution from 10:1 to 5:1 Hexanes:EtOAc) to afford pure N-butyl-3-nitroaniline .

Quantitative Data & Process Optimization

The table below summarizes the effect of varying reaction parameters on the chemoselectivity and overall yield of the synthesis. These metrics highlight the narrow thermodynamic window required to favor mono-alkylation.

| 1-Bromobutane (Equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Mono-alkylated Yield (%) | Di-alkylated Yield (%) |

| 1.05 | 25 | 24 | 45 | 45 | Trace |

| 1.05 | 70 | 10 | >95 | 88 | <5 |

| 1.50 | 70 | 10 | >99 | 60 | 35 |

| 1.05 | 100 | 6 | >95 | 72 | 18 |

Note: Yields represent isolated yields post-chromatography. Elevated temperatures (>90 °C) or excess electrophile significantly degrade chemoselectivity, driving the reaction toward the tertiary amine.

References

-

Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 922-928.[Link]

-

Davis, T. A., & Johnston, J. N. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry.[Link]

Predictive NMR Spectroscopy of N-Butyl-3-nitroaniline: A Technical Guide for Structural Elucidation

Executive Summary

In the realm of organic synthesis and drug development, the accurate structural elucidation of functionalized anilines is a critical quality control gateway. N-butyl-3-nitroaniline (also known as 3-nitro-N-butylaniline) is a highly versatile building block featuring a push-pull electronic system. As a Senior Application Scientist, I approach nuclear magnetic resonance (NMR) spectroscopy not as a simple pattern-matching exercise, but as a self-validating system of electronic causality.

This whitepaper provides an in-depth, mechanistically grounded prediction of the 1 H and 13 C NMR spectra for N-butyl-3-nitroaniline. By analyzing the competing electronic effects of the electron-donating butylamino group and the electron-withdrawing nitro group, we establish a robust framework for spectral interpretation and experimental acquisition[1].

Mechanistic Causality in Chemical Shifts

The aromatic ring of N-butyl-3-nitroaniline is subject to two competing electronic forces that dictate the chemical shifts of its protons and carbons:

-

The Butylamino Group (-NHBu): Acts as a strong resonance donor ( +M ) and a weak inductive withdrawer ( −I ). It significantly shields the ortho and para positions, driving their signals upfield (lower ppm)[1].

-

The Nitro Group (-NO 2 ): Acts as a powerful resonance and inductive withdrawer ( −M,−I ). It heavily deshields the ortho and para positions relative to itself, driving their signals downfield (higher ppm)[2].

Because these groups are meta to each other, their directing effects reinforce one another at specific positions (e.g., C-2 and C-4), creating a highly differentiated and well-resolved aromatic region.

Caption: Competing electronic effects of nitro and butylamino groups on the aromatic ring.

Predicted 1 H NMR Spectral Data

Based on empirical baseline data from N-butylaniline and 3-nitroaniline[1][2], the proton spectrum in CDCl 3 is highly predictable. The aliphatic butyl chain presents as a classic first-order spin system, while the aromatic region is defined by the asymmetric substitution pattern.

Table 1: Predicted 1 H NMR Data for N-butyl-3-nitroaniline (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| H-4 | 7.50 | d | 8.0 | 1H | Aromatic CH (ortho to NO 2 ) |

| H-2 | 7.38 | s (or narrow t) | - | 1H | Aromatic CH (between NO 2 & NHBu) |

| H-5 | 7.25 | dd (or t) | 8.0, 8.0 | 1H | Aromatic CH (meta to both) |

| H-6 | 6.84 | dd | 8.0, 2.4 | 1H | Aromatic CH (ortho to NHBu) |

| NH | 3.95 | br s | - | 1H | Amine proton |

| H-1' | 3.16 | t | 7.1 | 2H | N-CH 2 |

| H-2' | 1.61 | tt (quintet) | 7.1, 7.1 | 2H | -CH 2 - |

| H-3' | 1.43 | tq (sextet) | 7.3, 7.1 | 2H | -CH 2 - |

| H-4' | 0.96 | t | 7.3 | 3H | -CH 3 |

Causality in Signal Assignment:

-

H-6 ( δ 6.84): This proton is ortho to the electron-donating -NHBu group, receiving maximum shielding via resonance. It appears as a doublet of doublets due to ortho-coupling with H-5 (8.0 Hz) and meta-coupling with H-2 (2.4 Hz)[1].

-

H-4 ( δ 7.50): Conversely, this proton is ortho to the powerfully withdrawing -NO 2 group, pushing it downfield.

-

NH ( δ 3.95): Appears as a broad singlet due to quadrupolar relaxation from the 14 N nucleus and trace chemical exchange.

Predicted 13 C NMR Spectral Data

Carbon-13 shifts are highly sensitive to the local electron density and hybridization. By applying empirical additivity rules derived from N-butylaniline and 3-nitroaniline, we can accurately map the carbon skeleton.

Table 2: Predicted 13 C NMR Data for N-butyl-3-nitroaniline (101 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Type | Assignment |

| C-1 | ~149.4 | C q | Aromatic C-NHBu |

| C-3 | ~149.0 | C q | Aromatic C-NO 2 |

| C-5 | ~129.8 | CH | Aromatic CH (meta to both) |

| C-6 | ~118.0 | CH | Aromatic CH (ortho to NHBu, para to NO 2 ) |

| C-4 | ~111.5 | CH | Aromatic CH (ortho to NO 2 , para to NHBu) |

| C-2 | ~106.5 | CH | Aromatic CH (between NO 2 and NHBu) |

| C-1' | 43.6 | CH 2 | N-CH 2 |

| C-2' | 31.6 | CH 2 | Aliphatic CH 2 |

| C-3' | 20.2 | CH 2 | Aliphatic CH 2 |

| C-4' | 13.9 | CH 3 | Aliphatic CH 3 |

Standardized Experimental Protocol for NMR Acquisition

To achieve the high-resolution data predicted above, the experimental workflow must be strictly controlled. The following methodology is designed as a self-validating system to prevent common artifacts such as baseline distortion, missing quaternary carbons, or obscured coupling constants[3].

Step-by-Step Methodology

-

Sample Preparation: Weigh 15–20 mg of highly purified N-butyl-3-nitroaniline. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Causality: CDCl 3 is selected because it lacks exchangeable protons that would inadvertently swap with the amine N-H signal, and it provides an optimal dielectric environment to prevent aggregation[3].

-

-

Tube Loading and Thermal Equilibration: Transfer the solution to a standard 5 mm NMR tube. Insert into the spectrometer and allow exactly 5 minutes for thermal equilibration at 298 K.

-

Causality: Temperature gradients within the sample tube cause convection currents, leading to line broadening and chemical shift drift (especially for the sensitive N-H proton).

-

-

Shimming and Tuning: Perform automated or manual gradient shimming (Z1-Z5) to optimize magnetic field homogeneity.

-

Causality: Poor shimming obscures the critical J -coupling fine structure (e.g., the 2.4 Hz meta-coupling on H-6), making definitive structural assignment impossible.

-

-

1 H NMR Acquisition: Set the pulse sequence to a standard 30-degree pulse (zg30). Use a relaxation delay (D1) of 1.5 seconds and acquire 16 scans.

-

13 C NMR Acquisition: Set the pulse sequence to a proton-decoupled sequence (zgpg30). Critically, extend the relaxation delay (D1) to 2.5–3.0 seconds and acquire a minimum of 512 scans.

-

Causality: The quaternary carbons (C-1 and C-3) lack attached protons, resulting in exceptionally long longitudinal relaxation times (T 1 ). A standard short D1 will cause these vital signals to vanish into the baseline noise.

-

-

Data Processing: Apply a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C prior to Fourier Transform. Phase and baseline correct manually, referencing the TMS peak to exactly 0.00 ppm.

Caption: Step-by-step experimental workflow for NMR sample preparation and data acquisition.

References

-

Title: 芳香族アミノ化反応と芳香族アルカロイドの合成研究 小森 岳 - 東京大学 (Study on Aromatic Amination Reactions and Synthesis of Aromatic Alkaloids) Source: u-tokyo.ac.jp URL: [Link]

-

Title: Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications | The Journal of Organic Chemistry Source: acs.org URL: [Link]

-

Title: VILNIUS UNIVERSITY CENTER FOR PHYSICAL SCIENCES AND TECHNOLOGY TOMAS JAVORSKIS APPLICATION OF 1,2-OXAZETIDINES AND 1,5,2,6 - Vilniaus universitetas Source: vu.lt URL: [Link]

Sources

N-Butyl-3-nitroaniline: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide on the Potential Applications of N-butyl-3-nitroaniline in Materials Science

Abstract: This technical guide provides a comprehensive analysis of the potential applications of N-butyl-3-nitroaniline in the field of materials science. While direct experimental data for this specific molecule is limited, this document extrapolates from the well-established chemistry of 3-nitroaniline and related N-alkylanilines to predict its utility as a precursor for high-performance polymers, a chromophore for novel dyes and pigments, a component in nonlinear optical materials, and a modifying agent for epoxy resins. The unique combination of a secondary amine, an electron-withdrawing nitro group, and a flexible butyl chain presents a compelling case for its investigation in the development of advanced materials with tailored properties. This guide offers predicted physicochemical properties, plausible synthetic routes, and detailed experimental protocols to serve as a foundational resource for researchers and materials scientists.

Introduction to N-Butyl-3-nitroaniline: A Molecule of Untapped Potential

N-butyl-3-nitroaniline is an aromatic compound characterized by a benzene ring substituted with a nitro group, a secondary amine, and a butyl group attached to the nitrogen atom. This molecular architecture is of significant interest to materials science due to the interplay of its constituent functional groups. The nitro group, being strongly electron-withdrawing, and the amino group, an electron-donating moiety, create a "push-pull" system that is a well-known feature in molecules designed for nonlinear optical applications.[1][2] The secondary amine provides a reactive site for polymerization and as a curing agent, while the n-butyl group can impart increased solubility in organic solvents and flexibility to polymer backbones.

Nitroanilines, as a class of compounds, are recognized as crucial building blocks in the synthesis of polymers, dyes, and other advanced materials, contributing to innovations in coatings, adhesives, and electronics.[3] This guide will explore the predicted properties and potential applications of N-butyl-3-nitroaniline, providing a roadmap for its synthesis, characterization, and integration into novel material systems.

Predicted Physicochemical Properties

The properties of N-butyl-3-nitroaniline can be predicted by considering the known properties of 3-nitroaniline and the influence of N-alkylation.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Based on the structure. |

| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula.[4] |

| Appearance | Yellow to orange oil or low-melting solid | Nitroanilines are typically colored.[5][6] The butyl group may lower the melting point compared to 3-nitroaniline. |

| Melting Point | < 114 °C | The melting point of 3-nitroaniline is 114 °C.[7][8] N-alkylation generally reduces the melting point due to decreased intermolecular hydrogen bonding. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, THF, dichloromethane). Limited solubility in water. | The n-butyl group is expected to enhance solubility in nonpolar solvents compared to 3-nitroaniline.[5][8] |

| Boiling Point | > 306 °C | The boiling point of 3-nitroaniline is 306 °C.[7] The increased molecular weight would suggest a higher boiling point. |

Synthesis and Characterization of N-Butyl-3-nitroaniline

A plausible and direct synthetic route to N-butyl-3-nitroaniline is the N-alkylation of 3-nitroaniline with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of N-butyl-3-nitroaniline.

Detailed Experimental Protocol: N-alkylation of 3-nitroaniline

-

Reaction Setup: To a solution of 3-nitroaniline (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Reagent Addition: Add 1-bromobutane (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-butyl-3-nitroaniline.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Application I: Precursor for High-Performance Polymers

The secondary amine functionality of N-butyl-3-nitroaniline makes it a candidate monomer for the synthesis of advanced polymers.

Incorporation into Conductive Polymers

While nitroanilines themselves do not readily homopolymerize, they can be copolymerized with aniline to modify the properties of the resulting polymer.[9][10] The incorporation of N-butyl-3-nitroaniline into a polyaniline backbone is predicted to enhance solubility and processability, albeit likely at the cost of reduced electrical conductivity compared to pristine polyaniline.

-

Monomer Solution: Prepare a solution of aniline and N-butyl-3-nitroaniline (e.g., 9:1 molar ratio) in 1 M hydrochloric acid.

-

Initiation: Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add a pre-cooled aqueous solution of ammonium persulfate (oxidant).

-

Polymerization: Continue stirring for 2-4 hours at 0-5 °C. A dark green precipitate should form.

-

Isolation: Isolate the polymer by vacuum filtration and wash sequentially with 1 M HCl, methanol, and deionized water until the filtrate is colorless.

-

Drying: Dry the polymer product under vacuum at 60 °C for 24 hours.

-

Characterization: Characterize the copolymer using FT-IR, UV-Vis spectroscopy, and four-point probe conductivity measurements.

Caption: Workflow for synthesizing a conductive copolymer.

Potential Application II: Chromophores for Dyes and Pigments

Nitroanilines are fundamental intermediates in the production of azo dyes.[5][6][11] N-butyl-3-nitroaniline can be diazotized and then coupled with a suitable aromatic compound (a coupling agent) to form a wide range of azo dyes. The n-butyl group is expected to enhance the dye's solubility in organic media and potentially improve its lightfastness.

Synthesis of an Azo Dye

Caption: General workflow for the synthesis of an azo dye.

-

Diazotization: Dissolve N-butyl-3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes to form the diazonium salt solution.

-

Coupling Solution: In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

-

Azo Coupling: While stirring vigorously, slowly add the diazonium salt solution to the alkaline phenol solution. An intensely colored precipitate should form immediately.

-

Isolation: Continue stirring for 30 minutes in the ice bath. Isolate the solid dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

Characterization: Analyze the dye using UV-Vis spectroscopy to determine its absorption maximum.

Potential Application III: Nonlinear Optical (NLO) Materials

Organic molecules with delocalized π-electrons and donor-acceptor groups have attracted significant attention for their large nonlinear optical responses.[1] 4-nitroaniline derivatives are among the most widely investigated organic materials in nonlinear optics.[2] N-butyl-3-nitroaniline possesses a similar donor (amino group) and acceptor (nitro group) conjugated system, suggesting its potential for NLO applications. The butyl group could enhance its processability and incorporation into polymer matrices.

Predicted NLO Properties

| Property | Prediction | Rationale |

| Second-order hyperpolarizability (β) | Significant | The "push-pull" electronic structure is known to lead to high β values.[1][2] The meta-substitution might result in a lower β compared to para-isomers. |

| Third-order susceptibility (χ⁽³⁾) | Potentially high | Molecules with intramolecular charge transfer often exhibit significant third-order nonlinearities.[12] |

| Application | Second-harmonic generation, optical limiting | These are common applications for materials with high NLO responses.[12] |

-

Sample Preparation: Prepare solutions of N-butyl-3-nitroaniline in a suitable solvent (e.g., chloroform or THF) at various concentrations.

-

Z-scan Setup: Utilize a standard single-beam Z-scan setup with a pulsed laser (e.g., a Q-switched Nd:YAG laser at 532 nm).

-

Open Aperture Scan: Measure the transmitted intensity through the sample as it is moved along the z-axis through the focal point, with the aperture fully open. This provides information on the nonlinear absorption coefficient (β).

-

Closed Aperture Scan: Place an aperture in the far-field and repeat the scan. The resulting transmittance curve provides information on the nonlinear refractive index (n₂).

-

Data Analysis: Analyze the open and closed aperture Z-scan data to calculate the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾).

Potential Application IV: Curing Agent for Epoxy Resins

Amines are widely used as curing agents for epoxy resins.[13][14] The secondary amine of N-butyl-3-nitroaniline can react with epoxide groups, leading to cross-linking. The electron-withdrawing nitro group will likely reduce the nucleophilicity of the amine, leading to slower curing kinetics compared to simple alkylamines. However, this could be advantageous for applications requiring a long pot life. The aromatic nature of the molecule could contribute to higher thermal stability and chemical resistance in the cured epoxy network.

Epoxy Curing Workflow

Caption: Workflow for evaluating N-butyl-3-nitroaniline as an epoxy curing agent.

-

Formulation: Calculate the stoichiometric amount of N-butyl-3-nitroaniline required to cure a standard DGEBA epoxy resin based on the amine hydrogen equivalent weight (AHEW) and the weight per epoxide (WPE) of the resin.

-

Mixing: Thoroughly mix the DGEBA resin and N-butyl-3-nitroaniline at room temperature until a homogeneous mixture is obtained.

-

Curing: Pour the mixture into appropriate molds and cure using a defined temperature program (e.g., 2 hours at 80 °C followed by 2 hours at 150 °C).

-

Analysis:

-

Curing Kinetics: Use Differential Scanning Calorimetry (DSC) to determine the heat of reaction and the glass transition temperature (Tg) of the cured material.

-

Thermal Stability: Use Thermogravimetric Analysis (TGA) to assess the thermal degradation profile.

-

Mechanical Properties: Use Dynamic Mechanical Analysis (DMA) to determine the storage modulus and tan delta.

-

Summary and Future Outlook

N-butyl-3-nitroaniline represents a promising, yet underexplored, molecule for materials science. Based on the established chemistry of related compounds, it is predicted to be a valuable building block for a range of applications. Its potential to enhance the solubility and processability of conductive polymers, to act as a precursor for novel azo dyes, to exhibit nonlinear optical properties, and to function as a specialty curing agent for epoxy resins warrants experimental investigation. Future research should focus on the validation of the proposed synthetic routes and a systematic evaluation of its performance in the applications outlined in this guide. Such studies will undoubtedly uncover new opportunities for the development of advanced materials with tailored functionalities.

References

-

The Journal of Physical Chemistry A. Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives. [Link]

-

Optics Letters. L-prolinol and of a newly engineered molecular compound N-(4-nitrophenyl)-N-methylaminoacetonitrile: a comparative study. [Link]

-

ResearchGate. Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study. [Link]

-

The Journal of Physical Chemistry C. A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. [Link]

-

Semantic Scholar. Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach. [Link]

-

Arabian Journal of Chemistry. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. [Link]

-

PMC. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. [Link]

-

Macromolecules. Studies on Conducting Polymers. 1. Aniline-Initiated Polymerization of Nitroanilines. [Link]

-

Reddit. Explosive Polymerization Of p-NitroAniline. [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

Wikipedia. 3-Nitroaniline. [Link]

-

Evonik. Epoxy Curing Agents. [Link]

- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.

-

QR-Polymers. Curing agents for epoxy resins. [Link]

-

PCI Magazine. Epoxy Curing Agents. [Link]

-

ThreeBond. Curing Agents for Epoxy Resin. [Link]

-

Quick Company. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. [Link]

-

Journal of Coatings Technology. Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. [Link]

-

Reddit. N-Benzyl-3-nitroaniline. [Link]

-

PubChem. 3-Nitroaniline. [Link]

-

AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

MDPI. An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage. [Link]

-

The Synthesis of Azo Dyes. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. OPG [opg.optica.org]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Aarti Industries | Para Nitro Aniline for Dyes & Colorant Applications [aarti-industries.com]

- 7. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 8. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pcimag.com [pcimag.com]

- 14. threebond.co.jp [threebond.co.jp]

Steric Hindrance and Conformational Dynamics in N-Butyl-3-nitroaniline: A Technical Guide

Executive Summary

In the design of pharmaceuticals, agrochemicals, and advanced materials, the precise manipulation of anilines relies heavily on understanding the interplay between steric bulk and electronic effects. N-butyl-3-nitroaniline (CAS: 98326-78-4) serves as a quintessential model for studying these dynamics. This whitepaper provides an in-depth analysis of how the sterically demanding N-butyl chain and the electron-withdrawing meta-nitro group synergistically dictate the molecule's conformation, basicity, and nucleophilic reactivity.

By detailing the causality behind steric inhibition of resonance and providing self-validating experimental protocols, this guide equips researchers with the theoretical and practical frameworks necessary to leverage sterically hindered secondary anilines in complex synthetic pathways[1].

Mechanistic Interplay: Steric Bulk vs. Electronic Effects

The chemical behavior of N-butyl-3-nitroaniline is governed by two competing forces: the steric volume of the N-alkyl group and the inductive pull of the nitro substituent.

N-Pyramidalization and Steric Inhibition of Resonance

Amines are classically characterized by their sp3 hybridization, with the nitrogen lone pair occupying the apex of the pyramid[2]. In unhindered anilines, this lone pair delocalizes into the aromatic π -system, driving the nitrogen toward a planar sp2 -like geometry. However, the introduction of the N-butyl group introduces significant steric hindrance, quantified by an increased percent buried volume ( %VBur )[2].

To minimize allylic-type ( A1,3 ) steric strain between the flexible aliphatic chain and the ortho-hydrogens (C2 and C6) of the benzene ring, the N−Caryl bond is forced to rotate. This conformational twist decouples the nitrogen lone pair from the aromatic π -system—a phenomenon known as the steric inhibition of mesomerism [3]. Consequently, the lone pair remains localized on the nitrogen, which theoretically increases basicity but drastically reduces nucleophilicity due to the physical shielding provided by the butyl chain[4].

The meta-Nitro Inductive Effect

While the N-butyl group dictates the steric environment, the nitro group at the 3-position (meta) dominates the electronic landscape. Because it is positioned meta to the amine, the nitro group cannot participate in direct resonance (mesomeric) delocalization with the nitrogen lone pair. Instead, it exerts a powerful electron-withdrawing inductive effect ( −I ) through the σ -bond framework. This inductive pull decreases the electron density at the nitrogen atom, counteracting the basicity gained from the steric localization of the lone pair.

Logical flow of steric and electronic effects in N-butyl-3-nitroaniline.

Quantitative Steric & Electronic Parameters

To contextualize the steric impact of the N-butyl group, it is highly instructive to compare N-butyl-3-nitroaniline against its less hindered analog, N-methyl-3-nitroaniline. The table below synthesizes the structural and reactivity shifts caused by the extended alkyl chain.

| Parameter | N-Methyl-3-nitroaniline | N-Butyl-3-nitroaniline | Causality / Mechanistic Effect |

| Steric Bulk ( %VBur ) | ~ 25% | ~ 35-40% | The extended butyl chain sweeps a larger conformational volume, increasing the buried volume around the nitrogen apex[2]. |

| N-Lone Pair Delocalization | High (Planar geometry) | Moderate (Twisted geometry) | Steric clash with ortho-protons forces N−Caryl rotation, breaking orbital coplanarity[3]. |

| Nucleophilicity | High | Low | The flexible butyl chain physically blocks electrophilic trajectories (e.g., SN2 attack)[4]. |

| Lipophilicity (LogP) | ~ 1.8 | ~ 3.2 | The addition of three hydrophobic methylene units significantly increases the lipid-water partition coefficient. |

Self-Validating Experimental Protocols

The following methodologies are designed for researchers needing to functionalize or analyze sterically hindered secondary anilines. Each protocol is structured as a self-validating system, ensuring that intermediate successes can be analytically confirmed before proceeding.

Protocol 1: Chemoselective N-Sulfonylation under Steric Constraints

Objective: To achieve N-sulfonylation of N-butyl-3-nitroaniline, a reaction typically hindered by the bulky alkyl group[1]. Causality: Standard mild conditions fail because the N-butyl group shields the secondary amine. Elevated temperatures and an acyl-transfer catalyst (DMAP) are required to lower the kinetic barrier and force the electrophilic attack.

-

Substrate Preparation: Dissolve N-butyl-3-nitroaniline (1.0 equiv) in anhydrous 1,4-dioxane or dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation.

-

Base & Catalyst Addition: Add a sterically unhindered base, such as pyridine (2.0 equiv), followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Validation: The solution should remain homogeneous; DMAP acts as the active nucleophile to form a highly reactive sulfonylpyridinium intermediate.

-

Electrophile Introduction: Slowly add p-toluenesulfonyl chloride (1.2 equiv) at 0 °C to control the initial exotherm.

-

Thermal Activation: Warm the reaction to 80 °C (if using dioxane) or reflux (for DCM) for 20–24 hours. Causality: Thermal input provides the activation energy necessary to achieve the transition state in the sterically crowded pocket[1].

-

Workup & NMR Validation: Quench with saturated aqueous NaHCO3 , extract with organic solvent, and purify via flash chromatography. Self-Validation: Confirm product formation via 1H NMR by observing the disappearance of the broad N-H singlet (typically ~4.0 ppm) and the appearance of the distinct butyl aliphatic multiplets shifted downfield due to the adjacent sulfonamide.

Protocol 2: Spectroscopic Quantification of Steric Twist

Objective: To measure the degree of lone-pair decoupling from the aromatic ring using UV-Vis spectroscopy. Causality: As steric bulk increases, the nitrogen lone pair rotates out of the aromatic plane. This reduces π→π∗ and n→π∗ conjugation, resulting in a blue-shifted absorption maximum ( λmax ) and decreased molar absorptivity ( ϵ ).

-

Sample Preparation: Prepare a 10 μM solution of N-butyl-3-nitroaniline in spectroscopic-grade ethanol. Prepare a control solution of N-methyl-3-nitroaniline at the same concentration.

-

Baseline Correction: Record a baseline using pure ethanol in a 1 cm quartz cuvette.

-

Measurement: Scan the UV-Vis spectrum from 200 nm to 500 nm.

-

Comparative Analysis: Compare the λmax of the two compounds. Self-Validation: A hypsochromic (blue) shift in the N-butyl derivative confirms the steric inhibition of mesomerism, as the energy gap between the HOMO (localized on N) and LUMO (aromatic ring) increases.

Experimental workflow for quantifying steric hindrance and conformational twisting.

Implications in Drug Development

In pharmaceutical chemistry, >80% of small-molecule drugs contain an amino group, making the spatial geometry of the nitrogen atom a critical pharmacophore[5]. The incorporation of an N-butyl group into an aniline scaffold like N-butyl-3-nitroaniline offers several strategic advantages:

-

Metabolic Stability: The steric bulk of the butyl chain acts as a physical shield against cytochrome P450 (CYP) enzymes. This steric hindrance can significantly slow down N-dealkylation processes, prolonging the molecule's half-life in vivo.

-

Receptor Pocket Binding: The flexibility of the butyl chain allows it to probe deep, hydrophobic sub-pockets within target receptors. However, the energetic penalty of restricting this flexible chain upon binding must be offset by strong van der Waals interactions.

-

Tuning Lipophilicity: The addition of the N-butyl group drastically increases the LogP, enhancing blood-brain barrier (BBB) permeability and cellular uptake, which is vital for targeting intracellular kinases or central nervous system (CNS) receptors.

Understanding the precise steric parameters ( %VBur ) and the resulting conformational re-modeling of the amine moiety allows medicinal chemists to engage in "steric editing"—predictively tuning the pharmacokinetics and reactivity of drug candidates[2].

References

-

Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents CCS Chemistry [Link]

-

Steric effects on mesomerism: XVIII). Steric inhibition of the mesomerism in aromatic amines with bulky N-alkyl groups of compact structure: Nitrosation and coupling of the four N-methyl-N-butylanilines ResearchGate / Recueil des Travaux Chimiques des Pays-Bas[Link]

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Chemical Science (Royal Society of Chemistry)[Link]

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines (PMC Archive) National Institutes of Health (NIH) / PubMed Central[Link]

-

Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

safety and handling precautions for N-butyl-3-nitroaniline

Title: Advanced Safety and Handling Protocols for N-Butyl-3-nitroaniline in Chemical Synthesis

Executive Summary N-butyl-3-nitroaniline is a secondary aromatic amine frequently utilized as an intermediate in advanced organic synthesis, notably in the development of chemoselective deprotection methodologies for sulfonamides[1]. While its utility in drug development and materials science is significant, the compound belongs to the highly toxic nitroaniline class. As a Senior Application Scientist, I mandate that handling this compound requires moving beyond basic compliance. Researchers must possess a mechanistic understanding of its toxicological profile—specifically its capacity to induce severe methemoglobinemia—to engineer self-validating, fail-safe laboratory protocols.

Physicochemical Profiling and Hazard Mechanics

N-butyl-3-nitroaniline is a lipophilic nitroaromatic compound. Its molecular architecture—an aniline core functionalized with a lipophilic butyl chain and an electron-withdrawing nitro group—dictates both its synthetic utility and its biological hazard profile. The butyl chain significantly enhances the molecule's lipid solubility, facilitating rapid percutaneous absorption[2].

Table 1: Quantitative and Physicochemical Data

| Property | Specification | Citation |

| Chemical Name | N-Butyl-3-nitroaniline | [3] |

| CAS Number | 98326-78-4 | [3],[4] |

| Molecular Formula | C10H14N2O2 | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| MDL Number | MFCD00961703 | [4] |

| Primary Hazard Class | Toxic (Potent Methemoglobin-inducing agent) | [5] |

Mechanistic Toxicology: The Methemoglobinemia Pathway

The primary acute hazard of N-butyl-3-nitroaniline is its profound ability to disrupt oxygen transport[6][7]. Unlike direct systemic poisons, nitroanilines are prodrug-like toxicants. Upon absorption, they undergo hepatic first-pass metabolism via Cytochrome P450 enzymes[8]. This N-hydroxylation generates highly reactive N-hydroxyarylamine intermediates.

These intermediates act as catalytic oxidants, converting the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), thereby forming methemoglobin (MetHb)[5][8]. Because MetHb cannot bind oxygen, the oxygen dissociation curve shifts to the left, leading to functional anemia, severe tissue hypoxia, cyanosis (blue discoloration of skin/lips), and potentially fatal cardiovascular collapse[6][8]. Chronic exposure can further lead to liver damage, anemia, and mutagenic effects[5][7].

Biochemical pathway of N-butyl-3-nitroaniline-induced methemoglobinemia.

Rigorous Handling Protocols: A Self-Validating System

To mitigate the risk of inhalation and percutaneous absorption, experimental workflows must be engineered with redundant safety layers. The following protocols are designed to validate containment at every step.

Protocol 1: Safe Weighing and Transfer Workflow

-

Barrier Protection (PPE Selection):

-

Action: Don a chemically resistant lab coat, a face shield over safety goggles, and double gloves.

-

Causality: The lipophilic nature of the butyl chain allows the compound to easily permeate standard latex. Heavy-duty nitrile or butyl rubber outer gloves must be worn over a standard nitrile inner glove to ensure an absolute chemical barrier[2].

-

-

Environmental Containment:

-

Action: Conduct all open-vessel handling, weighing, and solvent dissolution within a certified chemical fume hood (minimum face velocity of 100 fpm) or a closed-loop isolator.

-

Causality: Nitroaniline dust and vapors are rapidly absorbed through the respiratory mucosa. Local exhaust prevents the accumulation of airborne particulates[2].

-

-

Static Mitigation:

-

Action: Utilize an anti-static weighing boat and an ionizing bar during the transfer of dry powders.

-

Causality: Finely dispersed nitroaromatic particles can form explosive mixtures in the air. Minimizing static discharge prevents accidental ignition of the dust cloud[2].

-

-

Decontamination of Apparatus:

-

Action: Post-transfer, wipe down spatulas and analytical balances with a solvent capable of dissolving the compound (e.g., ethanol), followed by a mild oxidizing wash (10% bleach) and a final water rinse.

-

Emergency Response and Intervention

In the event of containment failure, rapid, mechanistically sound intervention is critical to prevent severe systemic toxicity.

Protocol 2: Spill Decontamination and Biological First Aid

-

Spill Response:

-

Action:Do not sweep dry powder. Cover the spill with damp absorbent pads or a specialized chemical binding agent. Collect the material into a hazardous waste container using non-sparking tools[2].

-

Causality: Dry sweeping aerosolizes the toxin, creating an immediate inhalation and explosion hazard[2].

-

-

Dermal Exposure:

-

Action: Immediately wipe the material off the skin gently with a dry cloth, then flush with copious amounts of running water for at least 15 minutes. Remove contaminated clothing immediately[6].

-

Causality: Abrasive scrubbing can damage the stratum corneum and exacerbate dermal absorption[6]. Rapid, gentle removal prevents continued percutaneous entry.

-

-

Inhalation/Ingestion:

-

Medical Intervention (Clinical Antidote):

-

Action: For symptomatic methemoglobinemia (cyanosis, ataxia, dyspnea), intravenous Methylene Blue is the first-line antidote[8].

-

Causality: Methylene blue acts as an exogenous electron donor. It utilizes the body's NADPH-dependent methemoglobin reductase pathway to rapidly reduce the toxic Fe3+ state back to the functional Fe2+ state, immediately restoring the blood's oxygen-carrying capacity.

-

Storage and Chemical Incompatibilities

-

Storage Conditions: Store N-butyl-3-nitroaniline in a tightly sealed container within a cool, dry, and well-ventilated dedicated toxics cabinet.

-

Incompatibilities: Keep strictly isolated from strong oxidizing agents, reducing agents, and combustible materials[2][5].

-

Causality: The simultaneous presence of an electron-rich amine moiety and an oxygen-rich nitro group makes the molecule inherently reactive. Contact with incompatible chemicals or moisture can catalyze violent exothermic reactions, posing a severe fire and explosion hazard[2][7].

References

- CymitQuimica: N-Butyl-3-nitroaniline. Source: cymitquimica.com.

- BLD Pharm: N-Butyl-3-nitroaniline. Source: bldpharm.com.

- Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications | The Journal of Organic Chemistry. Source: acs.org.

- p-Nitroaniline Toxicity and Irritation - West Liberty University. Source: westliberty.edu.

- p-NITROANILINE HAZARD SUMMARY - NJ.gov. Source: nj.gov.

- 2-NITROANILINE ICSC Hazard Data. Source: itcilo.org.

- Lethal Poisoning with p-Nitroaniline. Source: gtfch.org.

- Material Safety Data Sheet - Spectrum Chemical. Source: spectrumchemical.com.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-NITROANILINE [training.itcilo.org]

- 3. N-Butyl-3-nitroaniline | CymitQuimica [cymitquimica.com]

- 4. 98326-78-4|N-Butyl-3-nitroaniline|BLD Pharm [bldpharm.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. westliberty.edu [westliberty.edu]

- 7. nj.gov [nj.gov]

- 8. Making sure you're not a bot! [gtfch.org]

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-butyl-3-nitroaniline

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of N-butyl-3-nitroaniline, a valuable intermediate in the development of dyes, pharmaceuticals, and specialized organic materials. The protocol detailed herein is based on the nucleophilic N-alkylation of 3-nitroaniline with n-butyl bromide. This guide is designed for researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology grounded in established chemical principles. Beyond a simple procedural outline, this document elucidates the causality behind experimental choices, incorporates critical safety and handling protocols, and provides a framework for the purification and characterization of the final product.

Scientific Principles and Reaction Mechanism

The synthesis of N-butyl-3-nitroaniline is achieved via a nucleophilic substitution reaction. In this process, the amino group (-NH₂) of 3-nitroaniline acts as a nucleophile, attacking the electrophilic carbon atom of n-butyl bromide.

Mechanism: Nucleophilic Alkylation

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the carbon atom bonded to the bromine in n-butyl bromide. Bromine, being a good leaving group, departs as a bromide ion (Br⁻).

-

Deprotonation: This initial attack forms a secondary ammonium salt. A base, such as potassium carbonate (K₂CO₃), is introduced into the reaction mixture. Its primary role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, which would otherwise protonate the starting aniline and halt the reaction. The base ensures a continuous supply of the free nucleophilic aniline.

-

Product Formation: The deprotonation of the ammonium salt yields the final product, N-butyl-3-nitroaniline.

The presence of the electron-withdrawing nitro (-NO₂) group on the aromatic ring decreases the nucleophilicity of the amino group compared to aniline itself. Consequently, heating is required to drive the reaction to completion at a reasonable rate. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it can solvate the cation of the base while not interfering with the nucleophile, thus facilitating the substitution reaction.

Safety and Hazard Management

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Reagent Hazard Summary

| Reagent | Key Hazards | Recommended PPE |

|---|---|---|

| 3-Nitroaniline | Toxic if swallowed, inhaled, or in contact with skin[1]. May cause damage to organs through prolonged exposure. | Nitrile gloves, safety goggles, lab coat. |

| n-Butyl Bromide | Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. | Nitrile gloves, safety goggles, lab coat. |

| Potassium Carbonate | Causes serious eye irritation. May cause respiratory irritation. | Nitrile gloves, safety goggles, lab coat. |

| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. | Nitrile gloves (butyl rubber preferred for extended contact), safety goggles, lab coat. |

| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Nitrile gloves, safety goggles, lab coat. |

| Hexane | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. | Nitrile gloves, safety goggles, lab coat. |

Handling Precautions:

-

Ensure all glassware is dry and free of contaminants.

-

Set up the apparatus away from ignition sources[2].

-

Dispose of all chemical waste in accordance with institutional and local regulations[1][3].

Detailed Experimental Protocol

This protocol is designed for a ~5 gram scale synthesis. Adjustments can be made as needed, maintaining the specified molar ratios.

Materials and Reagents

Table 2: Quantities of Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. | Purity |

|---|---|---|---|---|---|

| 3-Nitroaniline | 138.12 | 5.00 g | 0.0362 | 1.0 | >99% |

| n-Butyl Bromide | 137.02 | 5.95 g (4.68 mL) | 0.0434 | 1.2 | >98% |

| Potassium Carbonate | 138.21 | 7.50 g | 0.0543 | 1.5 | Anhydrous, >99% |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - | Anhydrous |

| Ethyl Acetate | - | ~300 mL | - | - | ACS Grade |

| Hexane | - | ~700 mL | - | - | ACS Grade |

| Deionized Water | - | ~500 mL | - | - | - |

| Anhydrous Sodium Sulfate | - | ~10 g | - | - | - |

| Silica Gel | - | ~100 g | - | - | 60 Å, 230-400 mesh |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Glass funnel and filter paper

-

Rotary evaporator

-

Glass chromatography column (40 mm diameter)

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

TLC plates (silica gel on aluminum backing with F₂₅₄ indicator)

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask containing a magnetic stir bar, add 3-nitroaniline (5.00 g, 0.0362 mol) and anhydrous potassium carbonate (7.50 g, 0.0543 mol).

-

Add 50 mL of anhydrous DMF to the flask.

-

Attach a reflux condenser with a drying tube to the flask. Place the assembly in a heating mantle on a magnetic stirrer.

-

-

Reagent Addition:

-

Begin stirring the mixture.

-

Using a syringe or graduated pipette, add n-butyl bromide (4.68 mL, 0.0434 mol) to the flask through the top of the condenser.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 80-85 °C and maintain this temperature for 12-16 hours.

-

Monitoring the Reaction: The progress can be monitored by Thin-Layer Chromatography (TLC). Prepare a developing solution (e.g., 20% Ethyl Acetate in Hexane). Spot the starting material (3-nitroaniline dissolved in ethyl acetate) and a sample from the reaction mixture on a TLC plate. The product, N-butyl-3-nitroaniline, will be less polar than the starting material and should have a higher Rf value. The reaction is complete when the 3-nitroaniline spot is no longer visible.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a 1 L beaker containing 400 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

-

Stir the aqueous mixture for 15 minutes.

-

Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash them with brine (2 x 100 mL) to remove residual DMF and water.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude orange-brown oil or solid.

-

-

Purification:

-

The crude product should be purified by column chromatography.

-

Prepare a slurry of silica gel (~100 g) in hexane and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield N-butyl-3-nitroaniline as a yellow to orange solid or oil.

-

Characterization of N-butyl-3-nitroaniline

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expect to see signals corresponding to the aromatic protons, the N-H proton, and the aliphatic protons of the butyl group (triplet for the terminal methyl, multiplets for the three methylene groups).

-

FT-IR: Key vibrational bands should be observed for the N-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of N-butyl-3-nitroaniline (C₁₀H₁₄N₂O₂, MW: 194.23 g/mol ) should be observed.

-

Melting Point: If the product is a solid, its melting point can be determined and compared to literature values as a measure of purity.

Data Summary and Workflow Visualization

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of N-butyl-3-nitroaniline.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction is slow or incomplete | Insufficient temperature. Inactive base (not anhydrous). Poor quality of n-butyl bromide. | Ensure the reaction temperature is maintained at 80-85 °C. Use freshly opened or properly dried anhydrous potassium carbonate. Use a fresh bottle of n-butyl bromide. |

| Low yield of product | Incomplete reaction. Loss of product during work-up (e.g., emulsions during extraction). | Increase reaction time. Break emulsions during extraction by adding brine. Ensure thorough extraction from the aqueous layer. |

| Presence of di-alkylated product | Molar ratio of n-butyl bromide is too high. | Use the specified 1.2 molar equivalents of n-butyl bromide. Adding the alkyl halide slowly may also minimize this side reaction. |

| Difficulty in purification | Product co-elutes with impurities. | Adjust the polarity of the eluent for column chromatography. A shallower gradient (e.g., 2% to 15% ethyl acetate) may improve separation. |

References

- BenchChem. (2025). Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline.

- Fisher Scientific. (2025).

- Material Safety D

- Carl ROTH. (n.d.).

- Sigma-Aldrich. (2026).

- PubChem. (2025). 3-Nitroaniline.

Sources

Application Note: Chemoselective N-Butylation of 3-Nitroaniline

Executive Summary & Mechanistic Rationale

The synthesis of N-alkylated anilines is a cornerstone transformation in medicinal chemistry and materials science. Specifically, the N-butylation of 3-nitroaniline presents a unique synthetic challenge due to the electronic deactivation of the amine. The strongly electron-withdrawing nitro group ( −I inductive effect) at the meta position significantly reduces the nucleophilicity of the primary amine.

As a Senior Application Scientist, I have evaluated the two primary methodologies for this transformation: Direct Alkylation (SN2) and Reductive Amination .

-

Direct Alkylation using 1-bromobutane requires aggressive conditions (polar aprotic solvents and elevated temperatures) to overcome the high activation energy barrier caused by the deactivated amine. However, this pathway is inherently plagued by over-alkylation, leading to N,N-dibutyl byproducts.

-

Reductive Amination using butyraldehyde is the superior, chemoselective alternative. By utilizing a weak acid catalyst (glacial acetic acid) to activate the carbonyl carbon, the weakly nucleophilic 3-nitroaniline can successfully form an iminium intermediate. Subsequent reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) ensures strict mono-alkylation without reducing the sensitive nitro group.

The causality behind these reagent choices is heavily supported by modern synthetic literature, which emphasizes the need for mild, chemoselective conditions when handling poly-functionalized aromatic systems (1)[1].

Pathway Visualization

Figure 1: Divergent synthetic pathways for the chemoselective N-butylation of 3-nitroaniline.

Comparative Quantitative Analysis

To guide your workflow selection, the quantitative parameters of both methodologies are summarized below. Reductive amination is highly recommended for late-stage functionalization or when strict mono-selectivity is required, a standard established in complex alkaloid synthesis (2)[2].

| Parameter | Pathway A: Direct Alkylation (SN2) | Pathway B: Reductive Amination |

| Primary Reagents | 1-Bromobutane, K₂CO₃ | Butyraldehyde, NaBH(OAc)₃, AcOH |

| Optimal Solvent | N,N-Dimethylformamide (DMF) | 1,2-Dichloroethane (DCE) |

| Temperature | 80–90 °C | 20–25 °C (Ambient) |

| Reaction Time | 12–18 hours | 4–6 hours |

| Mono-alkylation Selectivity | Moderate (~70%, prone to dialkylation) | Excellent (>95%) |

| Nitro Group Stability | High | High (due to mild hydride source) |

| Typical Isolated Yield | 65–75% | 85–95% |

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the chemist can verify the success of each mechanistic step before proceeding, preventing downstream failures.

Protocol A: Direct Alkylation via SN2

Use this protocol when butyraldehyde is unavailable or when generating a library of heavily sterically hindered alkyl halides where reductive amination is impossible.

1. Reaction Setup:

-

Charge an oven-dried 50 mL round-bottom flask with 3-nitroaniline (1.38 g, 10.0 mmol, 1.0 eq.) and anhydrous DMF (15 mL).

-

Causality Check: DMF is chosen because it effectively solvates the potassium cation of the base, leaving the carbonate anion "naked" and highly basic, which is necessary to deprotonate the deactivated aniline.

-

Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq.), followed by 1-bromobutane (1.29 mL, 12.0 mmol, 1.2 eq.).

2. Execution & IPC:

-

Stir the suspension vigorously and heat to 80 °C under a nitrogen atmosphere for 12 hours.

-

Self-Validation (IPC 1): Perform TLC analysis (Eluent: Hexanes/EtOAc 4:1). The starting material 3-nitroaniline (Rf ~0.2) should be mostly consumed. The desired N-butyl-3-nitroaniline will appear at Rf ~0.5. A faint spot at Rf ~0.8 indicates the N,N-dibutyl byproduct. If the dibuthyl spot grows excessively, terminate the reaction immediately by cooling to 0 °C.

3. Workup & Purification:

-

Quench the reaction by pouring it into ice-cold distilled water (50 mL). Extract with ethyl acetate (3 × 20 mL).

-

Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to completely remove residual DMF, followed by brine (20 mL).

-

Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination (Recommended)

This is the gold-standard protocol for mono-alkylation, leveraging the differential reactivity of iminium ions versus neutral carbonyls (3)[4].

1. Iminium Formation:

-

Dissolve 3-nitroaniline (1.38 g, 10.0 mmol, 1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) (25 mL) under nitrogen.

-

Add butyraldehyde (0.99 mL, 11.0 mmol, 1.1 eq.) and glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 eq.).

-

Causality Check: The acetic acid protonates the butyraldehyde oxygen, drastically increasing the electrophilicity of the carbonyl carbon. This is mandatory because the meta-nitro group withdraws electron density from the amine, making it a poor nucleophile.

-

Stir at room temperature for 30–60 minutes.

-

Self-Validation (IPC 1): The solution will visibly shift to a deeper yellow/orange hue, confirming imine/iminium formation.

2. Chemoselective Reduction:

-

Cool the flask to 0 °C. Portion-wise, add sodium triacetoxyborohydride, NaBH(OAc)₃ (3.18 g, 15.0 mmol, 1.5 eq.).

-

Causality Check: NaBH(OAc)₃ is explicitly chosen over NaBH₄. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde or the highly sensitive nitro group.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

3. Workup & Validation:

-

Quench carefully with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases (neutralizing the acetic acid).

-

Extract with dichloromethane (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate.

-

Self-Validation (IPC 2 - NMR): Analyze the crude product via ¹H NMR (CDCl₃). Successful mono-butylation is confirmed by the disappearance of the broad primary amine singlet (~3.8 ppm) and the appearance of a distinct secondary amine N-H broad triplet (~4.2 ppm), alongside the aliphatic butyl chain signals (triplet at ~0.9 ppm for the terminal -CH₃, and a triplet at ~3.16 ppm for the -CH₂-N group).

References

- Title: Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Nanoparticle for Catalysis Source: International Journal of Molecular Sciences - MDPI URL

- Source: PMC - National Institutes of Health (NIH)

Sources

Application Note: Synthetic Utility of N-Butyl-3-nitroaniline in Materials and Medicinal Chemistry

Chemical Profile and Mechanistic Rationale

N-Butyl-3-nitroaniline (CAS: 98326-78-4) is a highly versatile, bifunctional aromatic building block utilized extensively across advanced materials science and pharmaceutical development. Structurally, it features a strongly electron-withdrawing nitro group situated meta to a secondary, electron-donating N-butylamino group.

The true synthetic value of N-butyl-3-nitroaniline lies in its divergent reactivity, which provides two orthogonal handles for chemical derivatization:

-

Pathway A (Nitro Reduction): The nitro group can be cleanly reduced to yield N-butylbenzene-1,3-diamine[1]. This asymmetric diamine—possessing both a highly nucleophilic primary amine and a sterically hindered, lipophilic secondary amine—is a critical compatibilizer and chain extender in the synthesis of modified block copolymers and thermoplastic polyurethanes (TPUs)[2]. The differential nucleophilicity of the two amines allows for highly controlled, step-growth polymerization without unwanted cross-linking.

-

Pathway B (Amine Functionalization): The secondary amine can undergo electrophilic functionalization (e.g., sulfonylation or acylation) while the nitro group remains intact for downstream processing. Sulfonamides derived from this scaffold are frequently utilized in chemoselective deprotection studies and serve as robust, lipophilic pharmacophores in drug discovery[3].

Visualizing the Synthetic Divergence

Synthetic divergence of N-butyl-3-nitroaniline into polymer and medicinal chemistry applications.

Quantitative Data: Comparison of Nitro Reduction Methodologies

When targeting the asymmetric diamine, selecting the appropriate reduction methodology is critical to prevent unwanted N-dealkylation of the butyl group.

| Methodology | Reagents & Conditions | Chemoselectivity | Typical Yield | Operational Rationale & Causality |

| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH, RT | High (Reduces NO₂ only) | >90% | Preferred. Cleanest workup; ideal for scale-up. Prevents the formation of metal-amine complexes[1]. |

| Béchamp Reduction | Fe powder, HCl, EtOH/H₂O, 80 °C | Moderate | 70–85% | Cost-effective for massive scale, but generates iron sludge which traps the lipophilic diamine, complicating extraction. |

| Zinin Reduction | Na₂S or (NH₄)₂S, EtOH, Reflux | High | 60–75% | Useful only if acid/base-sensitive protecting groups are present. Produces toxic H₂S gas; lower atom economy. |

Experimental Protocols

Protocol A: Synthesis of N-Butylbenzene-1,3-diamine via Catalytic Hydrogenation

This protocol leverages catalytic hydrogenation to cleanly reduce the nitro group while preserving the secondary alkylamine.

Step-by-Step Methodology:

-

Preparation: Dissolve N-butyl-3-nitroaniline (10.0 mmol) in 30 mL of anhydrous methanol in a heavy-walled hydrogenation flask. Causality: Methanol provides excellent solubility for both the hydrophobic nitro starting material and the highly polar diamine product.

-

Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.05 eq, 5 mol%). Causality: Purging is a critical safety step to prevent the ignition of methanol vapors when dry palladium contacts oxygen.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 4–6 hours.

-

Self-Validation Checkpoint: The starting material exhibits a distinct yellow hue in solution due to the nitro chromophore. As the reduction proceeds, the solution will progressively clarify. Complete consumption is validated via TLC (Hexanes/EtOAc 7:3), where the UV-active, high-Rf nitro spot is entirely replaced by a highly polar, ninhydrin-active diamine spot near the baseline.

-

Workup: Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite prevents finely divided palladium from passing through the filter paper, which could otherwise catalyze unwanted oxidation of the electron-rich diamine during concentration.

-

Isolation: Concentrate the filtrate in vacuo to yield N-butylbenzene-1,3-diamine as a viscous, pale oil[1]. Store under inert atmosphere to prevent oxidative degradation.

Protocol B: N-Sulfonylation to N-Butyl-N-(3-nitrophenyl)-4-methylbenzenesulfonamide

This protocol demonstrates the protection/functionalization of the secondary amine, a common transformation in the synthesis of sulfonamide-based drugs.

Step-by-Step Methodology:

-

Preparation: Dissolve N-butyl-3-nitroaniline (5.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Add Pyridine (10.0 mmol, 2.0 eq). Causality: Pyridine acts as both an acid scavenger to neutralize the HCl byproduct and a nucleophilic catalyst to activate the sulfonyl chloride.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Causality: Sulfonylation is highly exothermic; cooling prevents side reactions and thermal degradation of the electrophile.

-

Electrophile Addition: Add p-toluenesulfonyl chloride (TsCl) (6.0 mmol, 1.2 eq) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

-